molecular formula C8H5ClO3 B2771560 3-Chloro-5-formylbenzoic acid CAS No. 153203-59-9

3-Chloro-5-formylbenzoic acid

Cat. No.: B2771560
CAS No.: 153203-59-9
M. Wt: 184.58
InChI Key: LWVHCYUHVMWJLJ-UHFFFAOYSA-N
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Description

3-Chloro-5-formylbenzoic acid is an organic compound with the molecular formula C8H5ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a formyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-formylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 5-formylbenzoic acid. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .

Another method involves the formylation of 3-chlorobenzoic acid. This can be achieved using the Vilsmeier-Haack reaction, where the formyl group is introduced using a mixture of dimethylformamide and phosphorus oxychloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-5-formylbenzoic acid depends on its application. In pharmaceuticals, it may act as an enzyme inhibitor or receptor antagonist. The formyl group can interact with active sites of enzymes, while the chlorine atom can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorobenzoic acid
  • 5-Formylbenzoic acid
  • 3-Chloro-4-formylbenzoic acid

Uniqueness

3-Chloro-5-formylbenzoic acid is unique due to the specific positioning of the chlorine and formyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for selective reactions and interactions that are not possible with other similar compounds .

Biological Activity

3-Chloro-5-formylbenzoic acid (C8H5ClO3), a derivative of benzoic acid, has garnered attention for its potential biological activities and applications in organic synthesis. This article delves into the compound's biological activity, synthesis methods, and its implications in pharmaceutical research.

Chemical Structure and Properties

  • Molecular Formula : C8H5ClO3
  • Molecular Weight : 184.58 g/mol
  • CAS Number : 153203-59-9

The structure of this compound features a chlorine atom at the 3-position and a formyl group at the 5-position of the benzene ring, which influences its reactivity and biological interactions.

Synthesis Methods

This compound can be synthesized through various methods:

  • Chlorination of 5-formylbenzoic Acid : Using thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Formylation of 3-chlorobenzoic Acid : Achieved via the Vilsmeier-Haack reaction using dimethylformamide and phosphorus oxychloride.

These methods are optimized for high yields and purity, often employing advanced purification techniques in industrial settings.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, with the formyl group facilitating binding to active sites.
  • Receptor Interaction : The chlorine atom enhances hydrophobic interactions, potentially increasing binding affinity to receptors involved in signaling pathways.

Case Studies and Research Findings

Recent studies have explored the compound's pharmacological properties:

  • Antioxidant Activity : Research indicates that derivatives similar to this compound exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Anticancer Potential : Preliminary investigations suggest that compounds with similar structures may inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. This inhibition is crucial for treating cancers with BRCA mutations .
  • Enzyme Binding Studies : Studies have shown that the structural features of this compound allow it to effectively bind to certain enzyme active sites, leading to inhibition of enzymatic activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Chlorobenzoic Acid Chlorine at position 3Moderate enzyme inhibition
5-Formylbenzoic Acid Formyl group at position 5Antioxidant properties
3-Chloro-4-formylbenzoic Acid Chlorine at position 3, formyl at position 4Enhanced receptor interaction

The unique positioning of functional groups in this compound allows for selective reactions and interactions that may not be possible with its analogs, enhancing its potential as a pharmaceutical agent .

Properties

IUPAC Name

3-chloro-5-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVHCYUHVMWJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153203-59-9
Record name 3-chloro-5-formylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 2 liter 4-necked round-bottomed flask were placed 500 ml of methylene chloride and cooled down to -78° C. 44.6 g (0.35 mole) of oxalyl chloride were added slowly, followed by dropwise addition of 57.7 g (0.74 mole) of dry dimethylsulfoxide in 40 ml of methylene chloride, keeping the temperature below -70° C. After the addition was completed, the reaction mixture was stirred at -78° C. for 30 minutes and 71.5 g (0.38 mole) of the previously prepared 3-chloro-5-hydroxymethylbenzoic acid were added in 1 portion and 60 ml more of methylene chloride followed by dropwise addition of 149.5 g (1.48 mole) of triethylamine, keeping the temperature below -65° C. The reaction mixture was then warmed up slowly to room temperature and stirred during 90 minutes and washed with 2% aqueous sodium hydroxide (4×500 ml). The combined basic layers were washed with hexane once, then acidified with concentrated hydrochloric acid and then extracted with ethyl acetate (4×500 ml). The combined organic layers were washed with water (1×500 ml) and then with brine (1×300 ml) and dried over anhydrous magnesium sulfate. The solvent was then eliminated in a rotavap, yielding 52 g of 3-formyl-5-chlorobenzoic acid.
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